molecular formula C11H14O4 B14094681 4-(3-Hydroxypropoxy)-3-methoxybenzaldehyde

4-(3-Hydroxypropoxy)-3-methoxybenzaldehyde

Cat. No.: B14094681
M. Wt: 210.23 g/mol
InChI Key: PUMLXXYKLDBPTI-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxypropoxy group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxypropoxy group is introduced at the 4-position of the benzaldehyde ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and hydroxypropoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-(3-Hydroxypropoxy)-3-methoxybenzoic acid.

    Reduction: 4-(3-Hydroxypropoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxypropoxy)-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropoxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The hydroxypropoxy and methoxy groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxypropoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(3-Hydroxypropoxy)-3-methoxybenzoic acid: Similar structure but with both hydroxypropoxy and methoxy groups.

    Eldecalcitol: A vitamin D analog with a hydroxypropoxy group, used in the treatment of osteoporosis.

Uniqueness

4-(3-Hydroxypropoxy)-3-methoxybenzaldehyde is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxypropoxy and methoxy groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(3-hydroxypropoxy)-3-methoxybenzaldehyde

InChI

InChI=1S/C11H14O4/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8,12H,2,5-6H2,1H3

InChI Key

PUMLXXYKLDBPTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCO

Origin of Product

United States

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